molecular formula C15H10IN B12657605 2-(3-Iodophenyl)-3-phenylacrylonitrile CAS No. 7496-25-5

2-(3-Iodophenyl)-3-phenylacrylonitrile

Cat. No.: B12657605
CAS No.: 7496-25-5
M. Wt: 331.15 g/mol
InChI Key: BGCGZTNSYWRQMS-NTEUORMPSA-N
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Description

2-(3-Iodophenyl)-3-phenylacrylonitrile is an organic compound that belongs to the class of acrylonitriles It is characterized by the presence of an iodine atom attached to the phenyl ring and a nitrile group attached to the acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)-3-phenylacrylonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Reaction Conditions:

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)-3-phenylacrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 3-iodobenzophenone or 3-iodobenzoic acid.

    Reduction: Formation of 2-(3-iodophenyl)-3-phenylpropanamine.

    Substitution: Formation of 2-(3-azidophenyl)-3-phenylacrylonitrile.

Scientific Research Applications

2-(3-Iodophenyl)-3-phenylacrylonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to alterations in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Iodophenyl)-3-phenylacrylonitrile
  • 2-(3-Bromophenyl)-3-phenylacrylonitrile
  • 2-(3-Chlorophenyl)-3-phenylacrylonitrile

Uniqueness

2-(3-Iodophenyl)-3-phenylacrylonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

7496-25-5

Molecular Formula

C15H10IN

Molecular Weight

331.15 g/mol

IUPAC Name

(Z)-2-(3-iodophenyl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10IN/c16-15-8-4-7-13(10-15)14(11-17)9-12-5-2-1-3-6-12/h1-10H/b14-9+

InChI Key

BGCGZTNSYWRQMS-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)I

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)I

Origin of Product

United States

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